3-Chlor-5-hydroxybenzonitril

Übersicht

Beschreibung

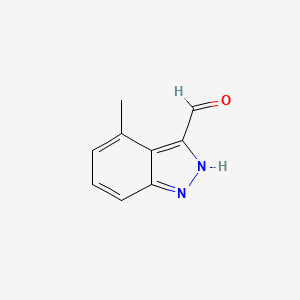

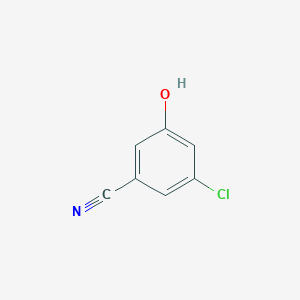

3-Chloro-5-hydroxybenzonitrile is a research chemical used in the preparation of (3-cyanophenoxy)pyrazoles as non-nucleoside HIV reverse transcriptase inhibitors . It belongs to the product categories of Phenyls & Phenyl-He .

Synthesis Analysis

The synthesis of 3-Chloro-5-hydroxybenzonitrile can be achieved from 3-chloro-5-methoxybenzonitrile . Another synthetic method involves the use of 3-chloro-5-hydroxybenzonitrile (28.2g, 180mmol, 1eq.) dissolved in 600ml of dimethyl sulfoxide, sodium difluorochloroacetate (41.2g, 270mmol, 1.5eq.) and sodium carbonate (19.3g, 180mmol, 1eq.) and 55g of water are added in sequence, and the temperature is raised to 148 ℃ under the protection of nitrogen, and the reaction is kept for 1 hour .Molecular Structure Analysis

The electronic spatial extent of 3-Chloro-5-hydroxybenzonitrile increases with the number of substitutions .Chemical Reactions Analysis

3-Chloro-5-hydroxybenzonitrile is used in the preparation of (3-cyanophenoxy)pyrazoles as non-nucleoside HIV reverse transcriptase inhibitors .Physical and Chemical Properties Analysis

3-Chloro-5-hydroxybenzonitrile has a molecular weight of 153.57 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 265.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound has a flash point of 114.3±23.2 °C and a molar refractivity of 37.7±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

3-Chlor-5-hydroxybenzonitril: wird als Vorläufer bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Es dient als Zwischenprodukt bei der Herstellung von nicht-nukleosidischen HIV-Reversetranskriptase-Inhibitoren . Diese Inhibitoren sind für die Behandlung von HIV entscheidend, da sie verhindern, dass sich das Virus in den Wirtszellen repliziert.

Materialwissenschaft

In der Materialwissenschaft wird This compound in den frühen Phasen der Forschung zur Entwicklung neuer Materialien eingesetzt . Seine Eigenschaften machen es zu einer wertvollen Verbindung für die Synthese komplexer Moleküle, die Anwendungen bei der Herstellung innovativer Materialien mit bestimmten gewünschten Eigenschaften haben könnten.

Analytische Chemie

Diese Verbindung ist auch in der analytischen Chemie von Bedeutung, wo sie als Standard oder Reagenz in chemischen Analysen verwendet werden kann . Seine klar definierte Struktur und seine Eigenschaften ermöglichen seinen Einsatz zur Kalibrierung von Instrumenten oder als Referenzmaterial in verschiedenen analytischen Techniken.

Landwirtschaft

This compound: hat potentielle Anwendungen in der Landwirtschaft, insbesondere in der Biotransformation von Herbiziden . Die Forschung hat seine Rolle in den Abbauwegen bestimmter Herbizide untersucht, was für das Verständnis ihrer Umweltbelastung und die Entwicklung nachhaltigerer landwirtschaftlicher Praktiken unerlässlich ist.

Umweltanwendungen

Die Verbindung ist an grünen Syntheseprozessen beteiligt, die darauf abzielen, die Umweltbelastung zu reduzieren. So wird es beispielsweise bei der Herstellung von Benzonitril aus Benzaldehyd verwendet, ein Verfahren, das den Einsatz von Metallsalzkatalysatoren vermeidet und die Trennungsprozesse vereinfacht, wodurch zu grüneren chemischen Verfahren beigetragen wird .

Biochemische Forschung

In der Biochemie kann This compound bei der Untersuchung von enzymkatalysierten Reaktionen und Stoffwechselwegen verwendet werden . Seine einzigartige Struktur ermöglicht es ihm, mit verschiedenen Enzymen und Rezeptoren zu interagieren, wodurch es zu einem nützlichen Werkzeug für die Untersuchung biochemischer Prozesse wird.

Wirkmechanismus

Target of Action

It is used in the preparation of (3-cyanophenoxy)pyrazoles as non-nucleoside hiv reverse transcriptase inhibitors . This suggests that one of its potential targets could be the HIV reverse transcriptase enzyme.

Mode of Action

Given its use in the synthesis of non-nucleoside HIV reverse transcriptase inhibitors, it may interact with the HIV reverse transcriptase enzyme, leading to inhibition of the enzyme’s activity .

Biochemical Pathways

Given its role in the synthesis of non-nucleoside hiv reverse transcriptase inhibitors, it may affect the viral replication pathway in hiv, specifically the reverse transcription step .

Result of Action

As a precursor in the synthesis of non-nucleoside hiv reverse transcriptase inhibitors, its action could potentially lead to the inhibition of hiv replication .

Safety and Hazards

3-Chloro-5-hydroxybenzonitrile should be stored in a cool environment to ensure safety . The safety data sheet suggests using personal protective equipment, avoiding dust formation, and avoiding breathing vapors, mist, or gas .

Relevant Papers The relevant papers for 3-Chloro-5-hydroxybenzonitrile are not explicitly mentioned in the available resources .

Biochemische Analyse

Biochemical Properties

It is known that benzonitrile derivatives can interact with various enzymes and proteins . The specific nature of these interactions depends on the structure of the compound and the biomolecules it interacts with.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters and binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

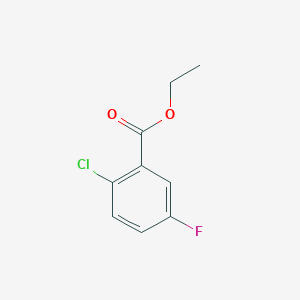

IUPAC Name |

3-chloro-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYUOOZZOMUNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620627 | |

| Record name | 3-Chloro-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473923-97-6 | |

| Record name | 3-Chloro-5-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473923-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-Thieno[2,3-C]pyrrol-6(5H)-one](/img/structure/B1591910.png)

![9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1591921.png)